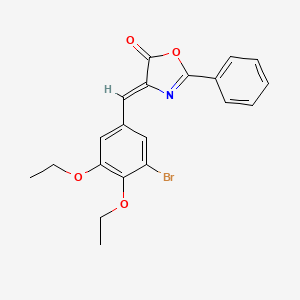
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. BPA is a small molecule that can be synthesized using various methods, and its mechanism of action is not fully understood. However, recent studies have shown that BPA may have significant biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but recent studies have suggested that it may act as a selective inhibitor of certain enzymes involved in cancer and inflammation pathways. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have significant biochemical and physiological effects, particularly in cancer and inflammation pathways. Studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, and may also have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have applications in other areas of research, such as drug delivery and imaging.
Conclusion
In conclusion, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a small molecule that has been of interest in scientific research due to its potential therapeutic applications. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, and recent studies have shown that it may have significant biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential therapeutic applications.
Synthesis Methods
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2-(4-bromo-2-methylphenoxy)acetic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. Another method involves the reaction of 2-(4-bromo-2-methylphenoxy)acetyl chloride with N-(3-pyridinylmethyl)amine in the presence of a base. Both methods have been shown to yield 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in good yields and purity.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Recent studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have anti-tumor and anti-inflammatory effects, making it a promising candidate for further research.
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-7-13(16)4-5-14(11)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAMPOVWQAULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)



![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)


